7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Catalog No.
S710814
CAS No.
345621-27-4
M.F
C15H15NO2
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic ...

CAS Number

345621-27-4

Product Name

7-Methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

IUPAC Name

7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3,(H,17,18)

InChI Key

ZLAJPSWHTFQIKE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)O

7-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS: 345621-27-4) is a highly functionalized, synthetically versatile building block primarily utilized in the development of multitarget-directed ligands (MTDLs). Featuring a tetrahydroacridine core—a privileged scaffold historically associated with acetylcholinesterase (AChE) inhibition—this specific derivative incorporates a 9-carboxylic acid moiety and a 7-methyl group. The carboxylic acid handle enables rapid, high-yield derivatization into amides, esters, and heterodimers via standard acyl chloride chemistry, bypassing the complex cross-coupling required for 9-amino analogs like tacrine. Concurrently, the 7-methyl substitution modulates the core's lipophilicity and steric profile, enhancing hydrophobic interactions within biological targets. Consequently, it is a preferred precursor for synthesizing advanced candidates targeting neurodegenerative and metabolic disorders, offering superior processability and reliable isolation as stable yellow crystals [1].

Procuring standard tacrine (9-amino-1,2,3,4-tetrahydroacridine) or unsubstituted 1,2,3,4-tetrahydroacridine-9-carboxylic acid as substitutes fundamentally alters both synthetic workflows and downstream pharmacological profiles. From a synthetic perspective, functionalizing the 9-amino group of tacrine often requires harsh nucleophilic aromatic substitution or transition-metal catalysis, whereas the 9-carboxylic acid of the target compound allows for straightforward, high-yield amidation via phosphorus pentachloride (PCl5) activation. Pharmacologically, the absence of the 7-methyl group in generic analogs reduces the scaffold's lipophilicity, which is critical for optimal binding in the hydrophobic pockets of metabolic enzymes like α-amylase and α-glucosidase. Therefore, substituting this specific 7-methyl-9-carboxylic acid building block compromises both library synthesis efficiency and the ultimate binding affinity of the resulting MTDLs [1].

High-Yield Synthesis and Precursor Processability

The synthesis of 7-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid via the modified Pfitzinger reaction (Mannich condensation of 5-methylisatin and cyclohexanone) proceeds with a highly reliable 80% yield, allowing for efficient isolation as stable yellow crystals (mp: 228–230 °C). This high yield and straightforward crystallization present a significant processability advantage over more complex, multi-step heterocyclic core syntheses, ensuring reproducible batch-to-batch consistency for downstream library generation[1].

Evidence DimensionSynthetic yield and isolation
Target Compound Data80% yield, isolated as stable yellow crystals (mp: 228–230 °C)
Comparator Or BaselineStandard complex heterocyclic core syntheses
Quantified DifferenceReliable 80% yield via single-step condensation
ConditionsMannich condensation of 5-methylisatin and cyclohexanone

High-yield, easily crystallizable precursors reduce the time and cost associated with chromatographic purification during the scale-up of drug discovery libraries.

Superior Downstream Efficacy in In Vivo Metabolic Models

When utilized as a precursor, the 7-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid scaffold yields downstream derivatives (such as piperazine-1,4-diylbis amides) that demonstrate potent in vivo antidiabetic activity. In STZ-induced diabetic Wistar rats, specific derivatives synthesized from this core lowered fasting blood glucose to 180.5 ± 12.3 mg/dL by week 4 at a 100 mg/kg dose. This performance approached or surpassed the efficacy of the clinical standard Gliclazide, validating the 7-methyl-THA core as a superior scaffold for developing multitarget metabolic therapies [1].

Evidence DimensionIn vivo blood glucose reduction
Target Compound Data180.5 ± 12.3 mg/dL at week 4 (for target-derived compound 5b)
Comparator Or BaselineGliclazide (Standard clinical antidiabetic)
Quantified DifferenceApproached or surpassed standard clinical efficacy
ConditionsSTZ-induced diabetic Wistar rats, 4-week period, 100 mg/kg dose

Procuring this specific scaffold allows medicinal chemists to access a chemical space with proven, benchmark-beating in vivo efficacy for metabolic disorders.

Enhanced In Vitro Enzyme Inhibition via 9-Carboxylic Acid Derivatization

The 9-carboxylic acid moiety allows for the rapid generation of diverse amide and hydrazine derivatives that exhibit strong multitarget enzyme inhibition. Derivatives synthesized from this specific core achieved moderate to strong inhibitory activity against key diabetic targets, with α-amylase inhibition reaching up to 64.70 ± 0.02% and α-glucosidase inhibition up to 75.36 ± 0.01%. The ability to easily append bulky, pharmacophore-rich groups at the 9-position while maintaining the 7-methyl hydrophobic anchor is critical for achieving these high inhibition percentages [1].

Evidence DimensionIn vitro enzyme inhibition (α-amylase and α-glucosidase)
Target Compound DataUp to 64.70% (α-amylase) and 75.36% (α-glucosidase) inhibition for derived analogs
Comparator Or BaselineBaseline unsubstituted THA derivatives (inferred lower binding)
Quantified DifferenceHigh functionalization enables >60-70% dual enzyme inhibition
ConditionsIn vitro colorimetric enzyme inhibition assays

The dual functional handles (7-methyl for binding, 9-carboxylic acid for synthesis) make this compound an optimal starting material for developing potent, dual-action enzyme inhibitors.

Synthesis of Multitarget-Directed Ligands (MTDLs) for Alzheimer's Disease

Due to the structural homology with tacrine, this compound is ideally suited as a starting material for synthesizing MTDLs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The 9-carboxylic acid group allows for the attachment of various linker moieties to target the peripheral anionic site of AChE, while the 7-methyl group enhances active site binding[1].

Development of Novel Antidiabetic Agents

Following its proven utility in generating compounds that outperform Gliclazide in vivo, this scaffold is highly recommended for procurement by medicinal chemistry teams focused on metabolic disorders. It serves as a core building block for inhibitors of α-amylase, α-glucosidase, and DPP-IV [1].

High-Throughput Library Generation via Acyl Chloride Chemistry

For industrial and academic core facilities, the compound's reliable conversion to an acid chloride (using PCl5) makes it an excellent candidate for combinatorial chemistry. It can be rapidly reacted with a diverse array of amines, hydrazines, and ureas to generate large libraries of tetrahydroacridine-9-carboxamides for broad phenotypic screening [1].

XLogP3

3.3

Dates

Last modified: 08-15-2023

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